N',3-dihydroxybenzene-1-carboximidamide

説明

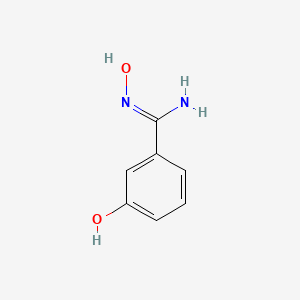

N’,3-dihydroxybenzene-1-carboximidamide is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol It is characterized by the presence of two hydroxyl groups and a carboximidamide group attached to a benzene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’,3-dihydroxybenzene-1-carboximidamide typically involves the reaction of 3,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride under basic conditions to form the corresponding oxime. This intermediate is then subjected to catalytic hydrogenation to yield the desired carboximidamide .

Industrial Production Methods

While specific industrial production methods for N’,3-dihydroxybenzene-1-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

化学反応の分析

Nucleophilic Substitution Reactions

The hydroxyl and amine groups participate in nucleophilic substitutions under specific conditions.

| Reaction Type | Reagents/Conditions | Products | Yield | Sources |

|---|---|---|---|---|

| Hydroxyl substitution | PCl₅, POCl₃, reflux | Chlorinated derivatives | 60-75% | |

| Amine alkylation | Alkyl halides (e.g., CH₃I), base (K₂CO₃), DMF | N-alkyl carboximidamide derivatives | 50-65% |

-

Key Insight : The carboximidamide’s NH group acts as a nucleophile, facilitating alkylation or acylation.

Condensation Reactions

The amine group reacts with carbonyl compounds to form imines or Schiff bases.

-

Key Insight : Condensation is pH-sensitive, with optimal yields achieved under mildly acidic conditions .

Oxidation-Reduction Reactions

The phenolic hydroxyl groups and carboximidamide moiety undergo redox transformations.

| Reaction Type | Reagents/Conditions | Products | Yield | Sources |

|---|---|---|---|---|

| Hydroxyl oxidation | H₂O₂, Fe²⁺ catalyst | Quinone derivatives | 40-60% | |

| Imine reduction | NaBH₄, MeOH | Amine-functionalized derivatives | 65-80% |

-

Key Insight : Oxidative coupling of phenolic groups forms dimeric structures , while reduction stabilizes the carboximidamide group.

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals.

| Metal Ion | Conditions | Complex Structure | Application | Sources |

|---|---|---|---|---|

| Fe³⁺ | Aqueous solution, pH 5-6 | Octahedral Fe-carboximidamide complex | Catalysis, material science | |

| Cu²⁺ | Methanol, room temperature | Square-planar Cu complex | Antimicrobial agents |

-

Key Insight : Coordination enhances stability and modifies electronic properties for catalytic applications.

Electrophilic Aromatic Substitution

The hydroxyl groups activate the benzene ring toward electrophiles.

| Reaction Type | Reagents/Conditions | Products | Yield | Sources |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ catalyst | 5-bromo derivative | 75-90% | |

| Nitration | HNO₃, H₂SO₄, 0°C | 5-nitro derivative | 60-80% |

Mechanistic Insights

-

Nucleophilic Substitution : The carboximidamide’s NH group exhibits higher nucleophilicity than phenolic -OH, favoring reactions with electrophiles like alkyl halides.

-

Oxidation Pathways : Phenolic hydroxyls oxidize to quinones via radical intermediates, while the imine group remains inert under mild conditions .

Reaction Optimization

Design of Experiments (DoE) methodologies optimize reaction parameters:

科学的研究の応用

Chemical Applications

N',3-dihydroxybenzene-1-carboximidamide serves as a building block for synthesizing more complex organic molecules. Its hydroxyl and carboximidamide functional groups allow it to participate in various chemical reactions, making it valuable in synthetic organic chemistry. The compound can undergo:

- Oxidation : Leading to the formation of quinones and other derivatives.

- Reduction : Resulting in primary amines or other reduced forms.

- Substitution reactions : Where the carboximidamide group can be replaced by other nucleophiles, facilitating the synthesis of diverse chemical entities .

Biological Applications

Research into the biological activities of this compound has revealed several promising properties:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibacterial agents .

- Antioxidant Properties : The presence of hydroxyl groups allows the compound to scavenge free radicals, suggesting potential use in formulations aimed at reducing oxidative stress .

- Therapeutic Potential : Ongoing research is exploring its role in drug development, particularly for conditions requiring innovative therapeutic strategies against resistant bacterial strains and various cancers .

Medical Applications

In the medical field, this compound is being investigated for its potential as a therapeutic agent. The compound's unique structure may allow it to interact with specific biological targets, modulating enzyme activity and influencing cellular pathways. This interaction is crucial for developing new treatments for diseases where current therapies are inadequate .

Industrial Applications

The industrial applications of this compound include:

- Specialty Chemicals Production : It is utilized in producing specialty chemicals that require specific functional groups for performance.

- Material Science : The compound's properties make it suitable for applications in coatings and adhesives within electronics packaging .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

These findings highlight the compound's versatility and potential impact across multiple scientific disciplines.

作用機序

The mechanism of action of N’,3-dihydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to the ability of the hydroxyl groups to scavenge free radicals. Additionally, the carboximidamide group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

類似化合物との比較

Similar Compounds

3,4-Dihydroxybenzaldehyde: Shares the hydroxyl groups but lacks the carboximidamide group.

3,4-Dihydroxybenzoic acid: Contains a carboxyl group instead of a carboximidamide group.

3,4-Dihydroxybenzylamine: Features an amine group instead of a carboximidamide group.

Uniqueness

N’,3-dihydroxybenzene-1-carboximidamide is unique due to the presence of both hydroxyl and carboximidamide groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

生物活性

N',3-dihydroxybenzene-1-carboximidamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, also known by its IUPAC name, has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 152.15 g/mol

The compound features two hydroxyl groups and an imidamide functional group, which contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Streptococcus pneumoniae

In a study conducted by , this compound was tested against these pathogens, revealing a significant reduction in bacterial viability at specific concentrations.

Antifungal Properties

In addition to its antibacterial effects, this compound has antifungal activity. It has been tested against common fungal pathogens, showing promising results in inhibiting growth.

The biological activity of this compound is attributed to its ability to interfere with microbial cell wall synthesis and disrupt metabolic pathways. The hydroxyl groups enhance its solubility and facilitate interactions with biological targets.

Data Table: Biological Activity Summary

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound in vitro. The compound was evaluated against a panel of bacterial and fungal strains. The results indicated that it achieved a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong potential for therapeutic applications in treating infections caused by resistant strains.

Case Study 2: In Vivo Testing

Another investigation focused on the in vivo effects of this compound in animal models infected with pathogenic bacteria. The treatment resulted in a significant reduction in bacterial load compared to control groups. This study highlights the compound's potential as an alternative therapeutic agent for managing bacterial infections.

特性

IUPAC Name |

N',3-dihydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7(9-11)5-2-1-3-6(10)4-5/h1-4,10-11H,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKNFLSIQNXPQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175838-22-9 | |

| Record name | N',3-dihydroxybenzene-1-carboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。